molecular formula C5H7NO2S2 B1349393 5-Methylthiophene-2-sulfonamide CAS No. 53595-69-0

5-Methylthiophene-2-sulfonamide

Cat. No. B1349393
CAS RN: 53595-69-0
M. Wt: 177.2 g/mol
InChI Key: QIFRWYJBGDRVKY-UHFFFAOYSA-N
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Patent
US05302724

Procedure details

The procedure of Example 3 was followed using 2-methylthiophene (8.0 g, 81.6 mmole), chlorosulfonic acid (28.4 g, 245 mmole) and 200 ml concentrated ammonium hydroxide to produce 5-methyl-2-thiophenesulfonamide which was contacted with 3,4-dichlorophenyl isocyanate (2.61 g, 13.8 mmole) and 1N NaOH (14.5 ml) in 10 ml acetone to provide 3.5 g of the named product as a solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.Cl[S:8]([OH:11])(=O)=[O:9].[OH-].[NH4+:13]>>[CH3:1][C:2]1[S:3][C:4]([S:8]([NH2:13])(=[O:11])=[O:9])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC=1SC=CC1
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.